![molecular formula C5H10N2O2 B1423262 N'-hydroxyoxolane-3-carboximidamide CAS No. 1251417-85-2](/img/structure/B1423262.png)
N'-hydroxyoxolane-3-carboximidamide
Overview
Description
Scientific Research Applications
Copper Recovery from Chloride Solutions
Researchers have explored the use of hydrophobic N′-alkyloxypyridinecarboximidamides in extracting copper(II) from chloride solutions. These compounds, including structures related to N'-hydroxyoxolane-3-carboximidamide, have shown promise in the selective extraction and recovery of copper, highlighting their potential in metal recovery and recycling processes (Wojciechowska et al., 2017).
Analytical Method Development
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative analysis of hydrophobic N-alkyloxy substituted amidines, including N'-hydroxyoxolane-3-carboximidamide derivatives. This analytical technique is crucial for monitoring and controlling the synthesis process of these compounds, demonstrating their importance in chemical manufacturing (Wojciechowska et al., 2016).
Synthesis and Characterization
A study reported the efficient synthesis of novel long-chain N-substituted pyridinecarboximidamides, including N'-hydroxy-N-alkylpyridinecarboximidamides. These compounds have diverse potential applications, and their synthesis contributes to the development of new materials and chemicals for various industrial applications (Aksamitowski et al., 2017).
Zinc(II) Extraction
Similar to copper extraction, hydrophobic N′-alkyloxypyridinecarboximidamides were also found to be efficient zinc(II) extractants from acidic chloride solutions. This research further emphasizes the versatility of these compounds in metal recovery processes, offering environmentally friendly alternatives for the extraction of valuable metals from waste streams (Wojciechowska et al., 2017).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Its molecular weight (13015 g/mol ) and physical form (oil ) could influence its bioavailability.
Action Environment
The action, efficacy, and stability of N’-hydroxyoxolane-3-carboximidamide could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its storage temperature is room temperature , which might suggest some level of stability under normal conditions.
properties
IUPAC Name |
N'-hydroxyoxolane-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(7-8)4-1-2-9-3-4/h4,8H,1-3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHAXHRKPMZBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxyoxolane-3-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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